(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-2-yl)methanone
Description
This compound belongs to a class of fused heterocyclic systems integrating pyrazole, pyridine, and pyrimidine moieties. Its core structure, 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine, is functionalized with a thiophen-2-yl methanone group.
Properties
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-7-14-16-8-11-9-18(5-4-12(11)19(14)17-10)15(20)13-3-2-6-21-13/h2-3,6-8H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIIBJIEBVOEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CS4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-2-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 365.4 g/mol
- CAS Number : 1796959-15-3
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly protein kinases. The compound's structure allows it to inhibit key enzymes involved in cell cycle regulation and signaling pathways.
Target Enzymes
- Cyclin-dependent Kinases (CDKs) : Inhibition of CDK2 has been observed, which plays a crucial role in regulating the cell cycle and promoting apoptosis in cancer cells .
- Tyrosine Kinases : Similar compounds have shown efficacy against various tyrosine kinases, which are critical in cancer progression and cell signaling pathways .
Anticancer Activity
Studies indicate that the compound exhibits significant anticancer properties through:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells .
- Inhibition of Tumor Growth : Research has shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including prostate and colon cancers .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. The specific antimicrobial efficacy of this compound remains to be fully characterized but is an area of ongoing research .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thiophene moiety and the pyrazolo-pyrido-pyrimidine core can significantly influence biological activity. Key observations include:
- Presence of Electron-Withdrawing Groups : Enhances potency against specific kinases.
- Hydrophobic Interactions : The thiophenyl group may improve membrane permeability and bioavailability .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited potent inhibitory effects on CDK2 activity, leading to reduced viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- In Vivo Studies : Animal models treated with compounds related to this scaffold showed significant tumor regression compared to control groups, highlighting the therapeutic potential of this class of compounds .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features exhibit a variety of biological activities including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells .
- Antimicrobial Properties : Compounds related to this structure have demonstrated antibacterial efficacy against strains like Staphylococcus aureus and Salmonella typhi. The presence of the thiophene group may enhance the compound's interaction with microbial targets .
- Antioxidant Effects : The antioxidant potential of similar compounds has been documented, suggesting that this compound may also protect cells from oxidative stress .
Anticancer Studies
A study published in Molecules highlighted the anticancer activity of similar pyrido-pyrimidine derivatives. The research showed that certain derivatives exhibited IC₅₀ values comparable to established chemotherapeutic agents against multiple cancer cell lines. These findings support the potential use of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-2-yl)methanone in cancer therapy .
Antimicrobial Efficacy
Research conducted on novel thiazole and thiophene derivatives demonstrated significant antimicrobial activity against various bacterial strains. The study indicated that compounds incorporating thiophene moieties could effectively inhibit bacterial growth at low concentrations, suggesting similar potential for the target compound .
Potential Applications
The unique properties of this compound open avenues for its application in:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Chemical Biology : Investigating its mechanisms of action through molecular docking studies and bioassays to understand its interactions with biological targets.
- Material Science : Exploring its properties in creating novel materials or drug delivery systems due to its unique chemical structure.
Comparison with Similar Compounds
Notes
Spectral Trends : Thiophene protons adjacent to sulfur in analogs (e.g., δ 7.61 ppm in compound 42 ) are deshielded, consistent with sulfur’s electronegativity.
Limitations : Biological activity data for the target compound are absent in the evidence; inferences are drawn from structurally related kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-2-yl)methanone, and how can reaction yields be improved?
- Methodological Answer : The compound’s core structure involves pyrazolo-pyrido-pyrimidine fused with a thiophene moiety. Key synthetic strategies include:
- Multicomponent reactions : Use aromatic aldehydes and heterocyclic amines to assemble the pyrazolo-pyrimidine scaffold, as demonstrated in dihydropyrazolo[1,5-a]pyrimidine syntheses (e.g., via condensation with hydrazides or aminocarbonyl compounds) .
- Regioselective functionalization : Position-specific substitutions (e.g., at the 2-methyl or thiophenyl groups) require controlled conditions, such as stepwise alkylation or Suzuki coupling .
- Yield optimization : Solvent choice (e.g., dioxane or methanol), temperature control (e.g., 80–100°C), and catalyst screening (e.g., Pd-based for cross-coupling) are critical .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR/IR analysis : Assign peaks for the pyrazolo-pyrido-pyrimidine core (e.g., pyrimidine C=O at ~1650 cm⁻¹ in IR; pyridine protons at δ 7.5–8.5 ppm in ¹H NMR) .
- Mass spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .
- X-ray crystallography : Resolve the fused heterocyclic system and thiophene orientation, as shown in structurally analogous pyrazolo-pyridine derivatives .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- In vitro assays : Test kinase/enzyme inhibition (e.g., PI3Kα or histone deacetylases) due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- ADME profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyrazolo-pyrido-pyrimidine core be addressed?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer electrophilic attacks to specific positions .
- Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps (e.g., C-5 vs. C-7 substitution trends) .
- Protection/deprotection strategies : Shield reactive amines with Boc groups during thiophene coupling .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Methodological Answer :
- Thiophene modifications : Replacing thiophen-2-yl with benzofuran reduces kinase inhibition potency, suggesting sulfur’s role in binding .
- Methyl group impact : The 2-methyl group enhances metabolic stability but may sterically hinder target engagement .
- Pyrido-pyrimidine saturation : Dihydro forms (vs. fully aromatic) improve solubility but reduce π-π stacking in hydrophobic pockets .
Q. How can computational methods predict the compound’s binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2), focusing on hydrogen bonds with pyrimidine N atoms and hydrophobic contacts with the thiophene ring .
- MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å for ligand-target complexes) .
Q. How to resolve contradictions in spectral or biological data across studies?
- Methodological Answer :
- Batch variability : Re-synthesize the compound under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to confirm purity (>95% by HPLC) .
- Assay normalization : Cross-validate biological results with reference inhibitors (e.g., staurosporine for kinase assays) and control for solvent effects (e.g., DMSO < 0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
